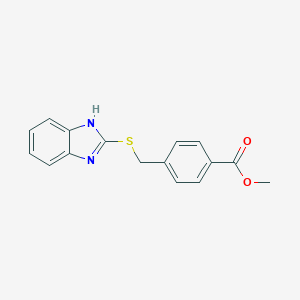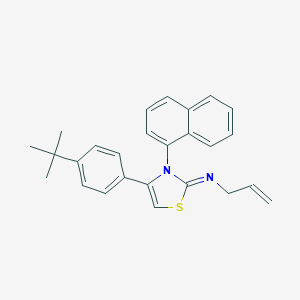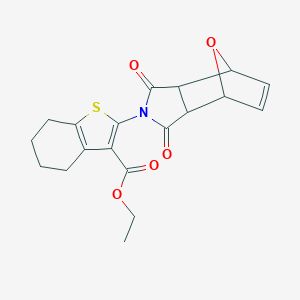
methyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate
Descripción general
Descripción
Methyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been found to possess several biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of methyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways. For example, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Methyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate has been found to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are both implicated in the development of several diseases. It has also been found to increase the activity of certain antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under a wide range of conditions, which makes it suitable for use in various assays. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on methyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate. One direction is to further elucidate its mechanism of action, which will help to design more targeted experiments to study its effects. Another direction is to study its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, it may be useful to study its effects in combination with other compounds, such as chemotherapy drugs, to determine if it can enhance their efficacy. Finally, it may be useful to study the pharmacokinetics and pharmacodynamics of this compound to determine the optimal dosing regimen for therapeutic use.
In conclusion, methyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate is a promising compound for scientific research due to its potential applications in the field of medicine. It has been found to possess several biochemical and physiological effects that make it a promising candidate for further research. Its synthesis method is relatively easy, and it has several advantages for lab experiments. However, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. There are several future directions for research on this compound, which may lead to its use in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Methyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate has been found to have several potential applications in scientific research. It has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of beta-amyloid plaques in vitro.
Propiedades
IUPAC Name |
methyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-20-15(19)12-8-6-11(7-9-12)10-21-16-17-13-4-2-3-5-14(13)18-16/h2-9H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLRTPFHYDFGCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-({(2E)-3-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]prop-2-enoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B382354.png)
![N-[1-(2-furyl)ethylidene]-N-(4H-1,2,4-triazol-4-yl)amine](/img/structure/B382355.png)
![5-benzyl-2-(4-chlorophenyl)-3-(2-thienyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B382356.png)
![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide](/img/structure/B382357.png)

![1-(Cyclopentylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382365.png)
![4-(2-chlorobenzyl)-N-[1-(3,4-dimethoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B382368.png)
![16-[4-(4-Methylphenyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B382369.png)
![2-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B382370.png)

![5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B382373.png)
![5-(4-chlorophenyl)-N-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B382374.png)